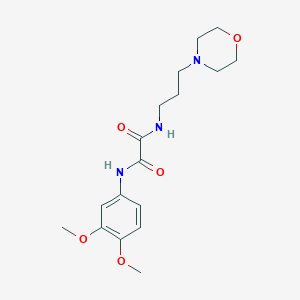

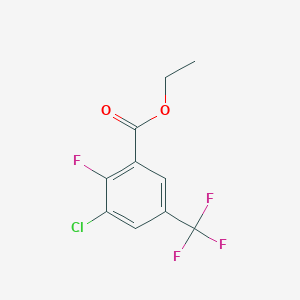

![molecular formula C18H14Cl2N2O2 B2827950 2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-87-2](/img/structure/B2827950.png)

2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a benzamide derivative with a complex heterocyclic substituent. Benzamides are a class of compounds containing a benzene ring bonded to an amide functional group . They are known to have diverse biological activities .

Molecular Structure Analysis

The compound contains a benzamide moiety and a complex heterocyclic system. The heterocyclic system appears to contain a pyrrole ring fused with a quinoline, which is further substituted with an oxo group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide and the heterocyclic system. Amides can participate in a variety of reactions, including hydrolysis and condensation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide could increase its polarity and potentially its solubility in water .Aplicaciones Científicas De Investigación

Synthesis and Utilization in Chemical Reactions

Compounds similar to 2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide have been explored for their synthesis processes and utilization in creating novel chemical entities. For instance, the study by Learmonth, Proctor, and Scopes (1997) describes the synthesis and application of 6-aminotetrahydrobenzo[7]annulenes, highlighting the chemical reactions and transformations pertinent to quinoline derivatives. This research underscores the synthetic versatility of quinoline-related compounds in producing a range of chemical structures through various reactions (Learmonth, Proctor, & Scopes, 1997).

Antimicrobial Applications

A notable direction for the application of quinoline derivatives includes their evaluation for antimicrobial properties. Largani et al. (2017) designed and synthesized a new series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, demonstrating significant in vitro antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This study exemplifies the potential of quinoline derivatives in contributing to the development of new antimicrobial agents, showcasing the relevance of such compounds in addressing antibiotic resistance (Largani et al., 2017).

Structural and Crystallographic Studies

The structural analysis and crystallographic characterization of quinoline derivatives offer insights into their potential functional applications. Shishkina et al. (2018) investigated polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, unveiling its strong diuretic properties which could be leveraged in developing new hypertension remedies. Such studies contribute to understanding the structural basis for the biological activities of these compounds, facilitating their application in medicinal chemistry (Shishkina et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The THR-β is primarily located in the liver and plays a crucial role in regulating lipid levels .

Mode of Action

The compound interacts with the THR-β receptor in the liver. The beneficial effects of thyroid hormone (TH) on lipid levels are primarily due to its action at the THR-β . Adverse effects, including cardiac effects, are mediated by Thyroid Hormone Receptor α (THR-α) .

Biochemical Pathways

The compound’s interaction with the THR-β receptor affects the thyroid hormone pathway. This pathway plays a crucial role in lipid metabolism, and its modulation can lead to changes in lipid levels .

Pharmacokinetics

It has been shown to exhibit an excellent safety profile in clinical trials . It has been administered at once daily oral doses of 50 mg or higher for 2 weeks, leading to decreased LDL cholesterol (LDL-C) and triglycerides (TG) .

Result of Action

The compound’s action on the THR-β receptor leads to a decrease in LDL cholesterol and triglycerides . This can have beneficial effects in the treatment of dyslipidemia .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,5-dichloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O2/c19-12-3-4-15(20)14(9-12)18(24)21-13-6-10-2-1-5-22-16(23)8-11(7-13)17(10)22/h3-4,6-7,9H,1-2,5,8H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBUWVCPXFEQLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)C4=C(C=CC(=C4)Cl)Cl)CC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

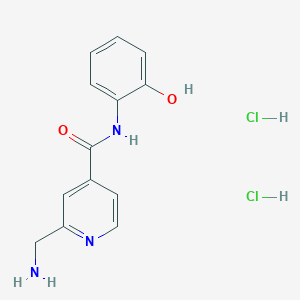

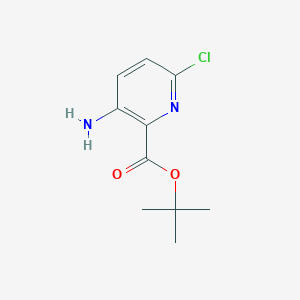

![N-(4-bromophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2827868.png)

![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2827869.png)

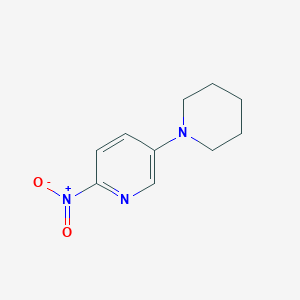

![6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827871.png)

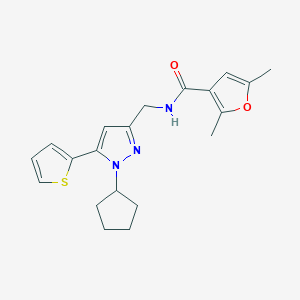

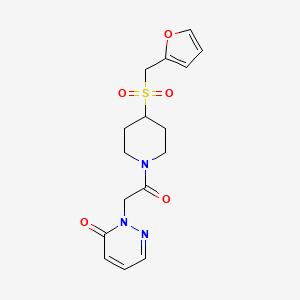

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2827878.png)

![1-methyl-3-(1-methyl-2-oxopropyl)-10-(4-phenoxyphenyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2827885.png)

![3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2827890.png)